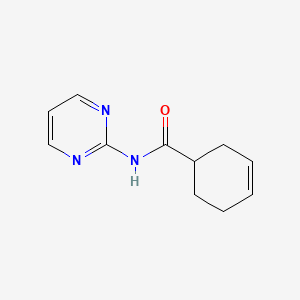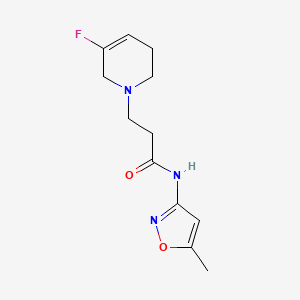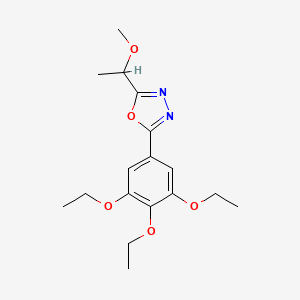
N-pyrimidin-2-ylcyclohex-3-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-pyrimidin-2-ylcyclohex-3-ene-1-carboxamide is a compound that features a pyrimidine ring attached to a cyclohexene ring with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-pyrimidin-2-ylcyclohex-3-ene-1-carboxamide typically involves the reaction of pyrimidine derivatives with cyclohexene derivatives under specific conditions. One common method involves the use of acid chlorides and terminal alkynes under Sonogashira conditions, which allows for the formation of substituted pyrimidines in moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-pyrimidin-2-ylcyclohex-3-ene-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-pyrimidin-2-ylcyclohex-3-ene-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-pyrimidin-2-ylcyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds have a similar structure but with a pyridine ring instead of a pyrimidine ring.
Cyclohex-3-ene-1-carboxamide derivatives: These compounds share the cyclohexene ring and carboxamide group but may have different substituents on the ring.
Uniqueness
N-pyrimidin-2-ylcyclohex-3-ene-1-carboxamide is unique due to the presence of both a pyrimidine ring and a cyclohexene ring in its structure. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-pyrimidin-2-ylcyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c15-10(9-5-2-1-3-6-9)14-11-12-7-4-8-13-11/h1-2,4,7-9H,3,5-6H2,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSMNHIJVPCWHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-bromo-N-[1-(furan-2-yl)ethyl]-N-methyl-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B7059015.png)
![3-(5-Fluoro-2,4-dimethoxyphenyl)-1-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7059023.png)
![4-[2-cyanopropyl(methyl)amino]-N-cyclopropyl-3-nitrobenzamide](/img/structure/B7059031.png)
![2-[3-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-1,3-thiazole-5-sulfonamide](/img/structure/B7059032.png)
![4-[[4-(5-Chloro-2-methoxypyrimidin-4-yl)piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7059042.png)
![(8aR)-2-(2,3,4-trimethoxyphenyl)-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione](/img/structure/B7059047.png)
![4,6-Dimethyl-2-[(1-propylpyrrolidin-3-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B7059051.png)
![3-[(2,4-Difluorophenyl)methyl]-8-[2-(dimethylamino)pyrimidin-4-yl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B7059054.png)
![3-[2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-benzimidazol-2-one](/img/structure/B7059070.png)


![2-[[(3-Fluoropyridin-2-yl)-methylamino]methyl]-2-methylpropane-1,3-diol](/img/structure/B7059124.png)
![5-[2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-2-oxoethoxy]-4H-1,4-benzoxazin-3-one](/img/structure/B7059126.png)
![3-Methyl-8-(5-methylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7059127.png)
